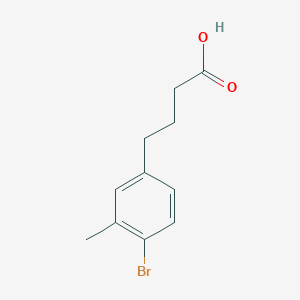

4-(4-Bromo-3-methylphenyl)butanoic acid

Description

4-(4-Bromo-3-methylphenyl)butanoic acid is a brominated aromatic carboxylic acid derivative characterized by a phenyl ring substituted with a bromine atom at the para position and a methyl group at the meta position, linked to a four-carbon butanoic acid chain.

- Molecular Formula: Likely C₁₁H₁₃BrO₂ (inferred from the structure and comparison with 4-(4-Bromophenyl)butanoic acid, C₁₀H₁₁BrO₂ ).

- Molecular Weight: Estimated ~257.1 g/mol (higher than 4-(4-Bromophenyl)butanoic acid due to the additional methyl group).

- Physical Properties: Similar melting points (e.g., 67°C for 4-(4-Bromophenyl)butanoic acid ) suggest crystalline solid behavior.

- Applications: Brominated aromatic acids are often intermediates in pharmaceuticals or agrochemicals. The presence of a methyl group may enhance lipophilicity, influencing bioavailability or synthetic utility in chiral chemistry .

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

4-(4-bromo-3-methylphenyl)butanoic acid |

InChI |

InChI=1S/C11H13BrO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) |

InChI Key |

WKDJQHBXVKBVGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methylphenyl)butanoic acid typically involves multi-step reactions. One common method includes the bromination of a precursor compound, followed by functional group transformations. For example, the synthesis of bromophenols and similar brominated aromatic compounds often involves bromination, condensation, and subsequent functional group modifications.

Industrial Production Methods

Industrial production methods for 4-(4-Bromo-3-methylphenyl)butanoic acid may involve large-scale bromination reactions under controlled conditions. The reaction temperature, concentration of reagents, and purification steps are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methylphenyl)butanoic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Amidation: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as catalysts to facilitate the reactions. Reaction conditions typically involve controlled temperatures and solvent systems to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions include esters, amides, and various substituted derivatives of 4-(4-Bromo-3-methylphenyl)butanoic acid.

Scientific Research Applications

4-(4-Bromo-3-methylphenyl)butanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to various biomolecules. The pathways involved may include nucleophilic substitution and esterification reactions, leading to the formation of biologically active compounds.

Comparison with Similar Compounds

MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid)

2,4-DB (4-(2,4-Dichlorophenoxy)butanoic acid)

- Molecular Formula : C₁₀H₁₀Cl₂O₃

- Substituents: Dichloro (ortho and para) on phenoxy group.

- Applications : Broadleaf herbicide .

- Key Difference: Dichloro substitution increases polarity and herbicidal potency relative to mono-halogenated analogs.

Brominated Phenylbutanoic Acids

4-(4-Bromophenyl)butanoic acid

- Molecular Formula : C₁₀H₁₁BrO₂

- CAS : 35656-89-4

- Substituents : Bromine (para) on phenyl group.

- Physical Properties : Melting point 67°C, boiling point 176°C at 3 mmHg .

- Applications : Used in chiral synthesis due to stereochemical stability .

Methoxy-Substituted Derivatives

4-(2,5-Dimethoxyphenyl)butanoic acid

- Molecular Formula : C₁₂H₁₆O₄

- CAS: Not specified in evidence.

- Substituents : Dimethoxy (ortho and para) on phenyl group.

- Physical Properties : Melting point 67–71°C, boiling point 368.7°C .

- Key Difference : Methoxy groups increase solubility in polar solvents compared to halogenated analogs.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.